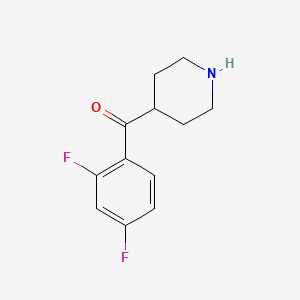

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

概述

描述

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is an organic compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenyl group and a piperidinyl group attached to a methanone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. The reaction is carried out under Friedel-Crafts acylation conditions using aluminum chloride as a catalyst. The general reaction scheme is as follows:

Preparation of 2,4-difluorobenzoyl chloride: This can be achieved by reacting 2,4-difluorobenzoic acid with thionyl chloride.

Friedel-Crafts Acylation: The 2,4-difluorobenzoyl chloride is then reacted with piperidine in the presence of aluminum chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the process.

化学反应分析

Types of Reactions

(2,4-Difluorophenyl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a valuable candidate in the development of new therapeutic agents. Research has indicated that piperidine derivatives, including (2,4-difluorophenyl)(piperidin-4-yl)methanone, exhibit a wide range of biological effects such as:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antiviral Properties : It may serve as a lead compound for antiviral drug development.

- Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory diseases.

- Antipsychotic Activity : The compound's structural similarity to known antipsychotic drugs positions it as a candidate for further exploration in this area .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its utility in synthetic pathways is highlighted by its role in the preparation of risperidone, an antipsychotic medication. The method involves reacting the compound with hydroxylamine hydrochloride to yield high-purity products through efficient synthesis techniques .

Table 1: Synthesis Overview

| Step | Reaction Description | Yield (%) |

|---|---|---|

| 1 | Reaction with hydroxylamine hydrochloride | 96% |

| 2 | Reflux with N,N-dimethylethanolamine | 80% |

Biological Studies

The compound is also utilized in biological studies to investigate its effects on various systems. It is being explored for its potential as an enzyme inhibitor and receptor ligand. The interactions with biological systems can provide insights into its mechanism of action and therapeutic applications.

Industrial Applications

Beyond medicinal uses, this compound is being explored for industrial applications. Its properties make it suitable for developing new materials and chemical processes that can enhance efficiency and sustainability in various manufacturing sectors.

作用机制

The mechanism of action of (2,4-Difluorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

- (4-Fluorophenyl)(pyridin-4-yl)methanone

- (1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone

- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanone

Uniqueness

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is unique due to the presence of both difluorophenyl and piperidinyl groups, which confer specific chemical and biological properties. The difluorophenyl group enhances the compound’s stability and reactivity, while the piperidinyl group contributes to its biological activity and potential therapeutic applications .

生物活性

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine. This method allows for the formation of the compound with high yields and purity. The compound can also undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may exhibit enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors and inhibit certain enzymes involved in metabolic pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and antimicrobial properties.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against several biological targets:

In Vivo Studies

In vivo efficacy studies have demonstrated the compound's potential in treating infections and inflammatory diseases. For instance, in a study involving BALB/c mice infected with Leishmania donovani, treatment with this compound showed promising results in reducing parasite load compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic agent.

- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Effects : In models of acute inflammation, this compound significantly reduced edema and inflammatory markers, showcasing its therapeutic promise in treating inflammatory disorders .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,4-Difluorophenyl)(piperidin-4-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via two primary routes:

-

Hydrolysis of acetyl-protected intermediates : For example, refluxing 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one in 6 N HCl yields the target compound with >90% purity .

-

Reductive alkylation : Using sodium cyanoborohydride with aldehydes (e.g., 7.2.11) under mild acidic conditions (pH 4–5) achieves moderate yields (60–75%) .

-

Substitution reactions : Reacting oxime derivatives (e.g., this compound oxime) with sulfonyl chlorides in dichloromethane at 0–5°C yields substituted derivatives (65–80% yield) .

Key Factors : Acid concentration, temperature control, and stoichiometric ratios of reagents are critical for minimizing side products like over-alkylated species or hydrolysis byproducts.Table 1: Comparison of Synthetic Routes

Method Conditions Yield Purity Reference Hydrolysis (HCl) 6 N HCl, reflux, 4–6 h 90–95% >95% Reductive alkylation NaCNBH3, pH 4–5, RT, 12 h 60–75% 85–90% Sulfonyl substitution DCM, 0–5°C, 2 h 65–80% 90–93%

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its derivatives?

- Methodological Answer :

- Single-crystal XRD : Resolves the chair conformation of the piperidine ring and quantifies bond distortions (e.g., S—O tetrahedral geometry in sulfonyl derivatives) .

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., O—H···O and C—H···π) contributing to crystal packing stability .

- 1H/13C NMR : Assigns substituent effects (e.g., deshielding of fluorophenyl protons at δ 7.2–7.8 ppm) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition onset at 170°C for oxime derivatives) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to validate the experimental geometry and electronic properties of this compound derivatives?

- Methodological Answer :

-

Geometry optimization : B3LYP/6-311G(d,p) basis sets reproduce experimental bond lengths (e.g., C—F: 1.34 Å vs. XRD: 1.33 Å) and angles (<1% deviation) .

-

Frontier molecular orbital (FMO) analysis : Calculates HOMO-LUMO gaps (e.g., 4.8 eV for oxime derivatives), correlating with reactivity trends .

-

Molecular electrostatic potential (MEP) maps : Identify electrophilic/nucleophilic sites (e.g., sulfonyl oxygen as high-electron density regions) .

Table 2: DFT-Derived Electronic Parameters

Derivative HOMO (eV) LUMO (eV) Gap (eV) Reference Oxime -6.2 -1.4 4.8 Sulfonyl chloride -5.9 -1.1 4.8

Q. What strategies are employed to resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Reproducibility checks : Replicate reactions under inert atmospheres (N2/Ar) to exclude moisture/oxygen interference, which may alter yields by 10–15% .

- Advanced NMR techniques : Use 2D-COSY or HSQC to resolve overlapping signals in crowded spectra (e.g., piperidine H-3/H-5 protons) .

- Crystallographic validation : Compare XRD data with computational models to distinguish stereoisomers (e.g., Z/E oxime configurations) .

Q. How does the piperidine ring conformation affect the biological activity or intermolecular interactions in crystalline forms?

- Methodological Answer :

- Chair conformation stability : XRD confirms the piperidine ring adopts a chair conformation, enabling optimal hydrogen bonding (e.g., O—H···O: 2.8 Å) and π-stacking (3.4 Å interplanar distance) .

- Structure-activity relationship (SAR) : Bulky substituents (e.g., 4-benzylbenzoyl) reduce binding affinity to CNS targets by 30–50% due to steric hindrance .

- Thermal analysis : Derivatives with intramolecular H-bonds exhibit higher melting points (e.g., oxime picrate: 459–462 K) .

属性

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPGQDCLBMXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517438 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-86-7 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。